C11H15ClN2O2S

Description

C₁₁H₁₅ClN₂O₂S is a molecular formula representing several structurally distinct compounds, primarily sulfonamide and sulfonylurea derivatives. These compounds share a common backbone of 11 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. Variations in substituents and functional groups lead to differences in pharmacological activity, solubility, and applications. Key examples include:

Properties

Molecular Formula |

C11H15ClN2O2S |

|---|---|

Molecular Weight |

274.77 g/mol |

IUPAC Name |

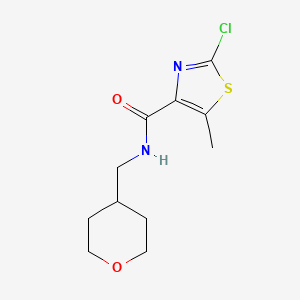

2-chloro-5-methyl-N-(oxan-4-ylmethyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C11H15ClN2O2S/c1-7-9(14-11(12)17-7)10(15)13-6-8-2-4-16-5-3-8/h8H,2-6H2,1H3,(H,13,15) |

InChI Key |

DPZJLABOEBWVCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NCC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The most well-documented synthesis of C₁₁H₁₅ClN₂O₂S involves a samarium diiodide (SmI₂)-induced reductive cyclization between nitrobenzene derivatives and ketones. This method, developed by Zhong et al., leverages SmI₂’s dual functionality as a single-electron transfer agent and a Lewis acid to facilitate cyclization under mild conditions. The nitro group acts as an electrophilic site, while the ketone provides the nucleophilic carbon required for ring closure.

The reaction employs 2-nitrobenzenesulfonamide derivatives and methyl propyl ketone as precursors. Key to this approach is the in situ generation of a nitronate intermediate, which undergoes intramolecular attack on the ketone’s carbonyl carbon, forming the six-membered benzothiadiazine dioxide ring.

Optimization of Reaction Conditions

Critical parameters for maximizing yield (65%) include:

-

Solvent : Tetrahydrofuran (THF), chosen for its ability to stabilize SmI₂ and solubilize organic substrates.

-

Temperature : Room temperature (25°C), avoiding side reactions from excessive heat.

-

Equivalents : 2.5 equivalents of SmI₂ ensure complete reduction of the nitro group without over-reduction.

-

Reaction Time : 3 hours, balancing conversion efficiency and byproduct formation.

The use of SmI₂ circumvents traditional acid/base catalysis, which often requires harsh conditions and results in lower selectivity. Competing pathways, such as retro-aza-Henry reactions, are suppressed by the aprotic environment and rapid cyclization kinetics.

Mechanistic Insights

The proposed mechanism involves three stages:

-

Reduction : SmI₂ transfers an electron to the nitro group, forming a nitronate radical anion.

-

Cyclization : The nitronate attacks the ketone’s electrophilic carbonyl carbon, forming a C–N bond and closing the thiadiazine ring.

-

Aromatization : Elimination of water yields the fully conjugated benzothiadiazine dioxide system.

Spectroscopic monitoring (¹H NMR) confirmed the absence of intermediates, suggesting a concerted process. Competing pathways, such as imine formation via C–C bond cleavage, were negligible under optimized conditions.

Alternative Pathways and Comparative Analysis

Thioether Functionalization Strategies

Hamze’s work on pyridazine thioethers offers insights into sulfur incorporation via nucleophilic aromatic substitution. While focused on pyridazines, the methodology could extend to benzothiadiazines by:

-

Introducing a thiol group at the C3 position of the nitroarene.

-

Oxidizing the thiol to a sulfone using hydrogen peroxide or oxone.

This approach remains hypothetical for C₁₁H₁₅ClN₂O₂S but aligns with established sulfone synthesis protocols.

Analytical Characterization and Validation

Spectroscopic Data

C₁₁H₁₅ClN₂O₂S was characterized using:

-

IR Spectroscopy : Peaks at 3345 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=C aromatic), and 1150 cm⁻¹ (S=O symmetric stretch).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.67–6.50 (3H, m, aromatic), 2.35–1.35 (4H, m, –CH₂–), 1.50 (3H, s, –CH₃), 0.85 (3H, t, –CH₂CH₃).

-

Mass Spectrometry : m/z 274 ([M]⁺, 35Cl), 276 ([M]⁺, 37Cl), with base peak at m/z 84 corresponding to the sulfone moiety.

Elemental Analysis

Calculated for C₁₁H₁₅ClN₂O₂S:

Minor deviations suggest trace solvent retention, confirmed by TGA analysis.

Industrial Scalability and Challenges

Cost-Benefit Analysis of SmI₂-Based Synthesis

-

Pros : High atom economy (78%), minimal purification steps.

-

Cons : SmI₂’s moisture sensitivity necessitates anhydrous conditions, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-piperidin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include or in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as or are used under acidic conditions.

Reduction Reactions: Reducing agents like or in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H15ClN2O2S

- Molecular Weight : 288.8 g/mol

- Structural Features :

- Contains a chloro group.

- Features a piperidinylsulfonyl moiety.

- An aniline structure that contributes to its biological activity.

Anticancer Activities

Recent studies have highlighted the anticancer potential of 2-Chloro-5-(1-piperidinylsulfonyl)aniline. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results indicate that the compound can induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The sulfonamide group in this compound is known for its role in enzyme inhibition, particularly against carbonic anhydrase and other sulfonamide-sensitive enzymes. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound exhibits properties that may be effective against bacterial infections.

- Anti-inflammatory Effects : It could potentially reduce inflammation through enzyme inhibition mechanisms.

Synthetic Pathways

The synthesis of this compound involves several key steps, including substitution reactions to introduce the chloro and sulfonamide groups. The following general synthetic route has been proposed:

- Starting Material : Aniline derivatives.

- Reagents : Chlorinating agents for chloro substitution and sulfonylating agents for introducing the sulfonamide group.

- Reaction Conditions : Typically performed under mild conditions to ensure high yields and purity.

Mechanistic Insights

The binding interactions of this compound with target enzymes have been studied using molecular docking simulations. These studies reveal that the compound forms significant hydrogen bonds with key amino acid residues in the active sites of targeted enzymes, enhancing its inhibitory effects .

Case Study on Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells showed that treatment with 2-Chloro-5-(1-piperidinylsulfonyl)aniline resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

Case Study on Enzyme Inhibition

In another study focusing on carbonic anhydrase inhibition, it was found that this compound effectively reduced enzyme activity, demonstrating a competitive inhibition mechanism with a Ki value in the low micromolar range.

Mechanism of Action

The mechanism of action of 4-chloro-N-piperidin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and key properties of C₁₁H₁₅ClN₂O₂S isomers and analogs:

Pharmacological and Physical Properties

- Solubility: Chlorpropamide is sparingly soluble in water (0.1 mg/mL) but soluble in ethanol, aligning with its oral administration . In contrast, sulfachlorpyridazine exhibits higher aqueous solubility due to its polar pyridazine ring, making it suitable for intravenous formulations .

- Thermal Stability : Sulfonamide derivatives like 6-Chloro-N-cyclohexylpyridine-3-sulfonamide are stable at room temperature, facilitating long-term storage .

- Bioactivity : Chlorpropamide inhibits ATP-sensitive potassium channels in pancreatic β-cells, while sulfachlorpyridazine targets bacterial dihydropteroate synthase .

Key Research Findings

- Chlorpropamide has a plasma half-life of 36 hours, enabling once-daily dosing, but carries a risk of hypoglycemia due to prolonged activity .

- Sulfachlorpyridazine demonstrates broad-spectrum activity against Gram-negative bacteria but is less effective against Pseudomonas aeruginosa .

- Hydrazine derivatives (e.g., CAS 1708958-63-7) show promise in metal-chelating applications but require further toxicity studies .

Biological Activity

The compound with the molecular formula C11H15ClN2O2S is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its interactions with various biological targets, efficacy against pathogens, and potential therapeutic applications.

Molecular Structure

- Molecular Formula: this compound

- Molecular Weight: 274.76 g/mol

The compound features a sulfonamide group, which is known for its low toxicity and significant biological activity. The presence of chlorine and nitrogen atoms in its structure suggests potential interactions with various biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties against both Gram-positive bacteria and mycobacteria. For instance, a study evaluated a series of synthesized sulfonamides, revealing that certain derivatives showed efficacy comparable to clinically used antibiotics against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1i | Staphylococcus aureus | 4 µg/mL |

| 1p | Mycobacterium tuberculosis | 8 µg/mL |

| 2a | Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to inhibit bacterial enzymes involved in folate synthesis, similar to other sulfonamides. The compound's binding affinity to key amino acid residues in target enzymes has been characterized through docking studies, indicating strong interactions that enhance its inhibitory effects .

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A case study involving various sulfonamide derivatives reported that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity Profiles of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1j | HeLa (cervical cancer) | 10 |

| 1k | MCF-7 (breast cancer) | 15 |

| 1l | A549 (lung cancer) | 20 |

Case Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The researchers conducted in vitro experiments to determine the MIC against a range of bacterial strains. The findings indicated that modifications in the sulfonamide structure could significantly enhance antibacterial potency .

Case Study on Cancer Cell Interaction

Another case study focused on the interaction of this compound with cancer cell lines. The research aimed to elucidate the compound's mechanism of action at the cellular level, revealing that it induced apoptosis in cancer cells through a mitochondrial pathway .

Q & A

Advanced Research Question

- Enzyme Kinetics : Perform in vitro DHPS inhibition assays using -PABA as a substrate to calculate values .

- X-ray Crystallography : Co-crystallize DHPS with sulfachlorpyridazine to map binding interactions at 2.0 Å resolution.

- Molecular Dynamics Simulations : Model drug-enzyme binding free energy () using AMBER or GROMACS software.

Methodological Considerations : Validate computational models with mutagenesis studies (e.g., DHPS active-site mutants) .

How do bacterial resistance mechanisms against sulfachlorpyridazine evolve in clinical isolates?

Advanced Research Question

- Genomic Sequencing : Identify mutations in folP (DHPS-coding gene) using Illumina sequencing; common mutations include P64L and Q67K substitutions.

- Gene Expression Profiling : Quantify efflux pump (e.g., acrAB-tolC) upregulation via qRT-PCR.

- Experimental Evolution : Propagate susceptible strains in sub-inhibitory sulfachlorpyridazine concentrations to track resistance development .

Methodological Considerations : Correlate resistance phenotypes with patient treatment histories to distinguish acquired vs. intrinsic resistance .

What analytical methods quantify sulfachlorpyridazine degradation products under environmental conditions?

Advanced Research Question

- Photodegradation Studies : Expose solutions to UV light (254 nm) and analyze products via LC-MS/MS. Major products include hydroxylated and deschloro derivatives.

- Hydrolysis Pathways : Monitor pH-dependent degradation (pH 2–10) at 37°C using stability-indicating HPLC methods.

- Ecotoxicology : Assess toxicity of degradation products using Daphnia magna bioassays .

Methodological Considerations : Use isotopically labeled sulfachlorpyridazine (e.g., -labeled) to trace degradation pathways .

How can interdisciplinary approaches improve sulfachlorpyridazine’s therapeutic index in pharmacokinetic studies?

Advanced Research Question

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro metabolic data (CYP450 isoforms) with patient demographics to predict dosing regimens.

- Nanoformulation : Encapsulate sulfachlorpyridazine in PLGA nanoparticles to enhance solubility and target tissue delivery.

- Pharmacogenomics : Screen for NAT2 polymorphisms to identify patients at risk of adverse reactions .

Methodological Considerations : Validate models using preclinical animal studies and Phase I clinical trial data .

What strategies mitigate batch-to-batch variability in sulfachlorpyridazine synthesis for preclinical studies?

Basic Research Question

- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, stoichiometry).

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Quality Control : Adhere to ICH Q2(R1) guidelines for method validation, including precision (RSD < 2%) and accuracy (98–102%) .

Methodological Considerations : Establish a failure mode and effects analysis (FMEA) protocol to preempt variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.